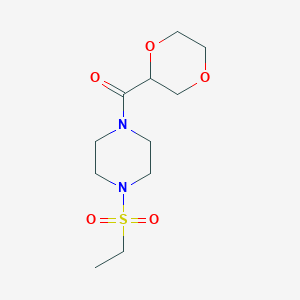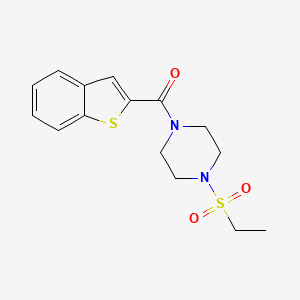![molecular formula C14H15N3O B7543035 N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating the proinflammatory cytokines IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been linked to several inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC950 has shown promise as a potential therapeutic agent for these conditions.
Mécanisme D'action
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and crystals. Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 to their active forms. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide binds to the NLRP3 inflammasome at a site distinct from the ATP-binding site, thereby preventing its activation.
Biochemical and Physiological Effects
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to reduce the production of other proinflammatory cytokines, including IL-6 and TNF-α. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in preclinical models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as glyburide and parthenolide, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide does not inhibit other inflammasomes or interfere with other cellular processes. However, one limitation of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide to cells or animals at high concentrations.
Orientations Futures
There are several future directions for research on N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in exploring the potential of N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide as a therapeutic agent in human clinical trials.
Méthodes De Synthèse
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2016. The synthesis method involves several steps, including the reaction of 2-bromo-4-methylacetophenone with hydrazine to form 2-methyl-1,2-dihydroquinazoline-4(3H)-one. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-1,2-dihydroquinazolin-4(3H)-yl)acetate. The final step involves the reaction of this compound with cyclopropanecarbonyl chloride to form N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory diseases. In a mouse model of gout, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was shown to reduce inflammation and pain by inhibiting the NLRP3 inflammasome. In a mouse model of type 2 diabetes, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide improved glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide reduced neuroinflammation and improved cognitive function.
Propriétés
IUPAC Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-2-3-5-11(9)12-8-13(17-16-12)15-14(18)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQRAWMFSEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)



![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)